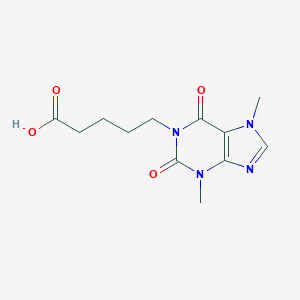

1-(4'-Carboxybutyl)-3,7-dimethylxanthine

Description

The Xanthine (B1682287) Scaffold: Structural Basis and Pharmacological Significance in Biomedical Contexts

Xanthine is a purine (B94841) base that forms the central structure for a diverse group of naturally occurring and synthetic compounds. nih.gov Its scaffold, a fused ring system of pyrimidinedione and imidazole (B134444), allows for substitutions at various positions, leading to a wide array of pharmacological activities. drugfuture.com

Derivatives of xanthine are perhaps best known as mild stimulants and bronchodilators used in treating conditions like asthma. nih.gov Their mechanism of action is often multifaceted, including the non-selective inhibition of phosphodiesterase enzymes, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and the antagonism of adenosine receptors, which modulates various physiological processes. nih.govdrugbank.com The xanthine family's diverse applications include anti-inflammatory, neuroprotective, and even antitumor properties, making the scaffold a subject of continuous interest in drug development. drugfuture.comnih.gov

| Compound Name | Substitution Pattern | Primary Significance |

|---|---|---|

| Caffeine (B1668208) | 1,3,7-trimethylxanthine | Central nervous system stimulant. researchgate.net |

| Theophylline (B1681296) | 1,3-dimethylxanthine | Bronchodilator for respiratory diseases. drugfuture.com |

| Theobromine (B1682246) | 3,7-dimethylxanthine | Vasodilator, diuretic, and heart stimulator. ebi.ac.uk |

| Paraxanthine | 1,7-dimethylxanthine | Primary metabolite of caffeine in humans, CNS stimulant. wikipedia.org |

| Pentoxifylline (B538998) | 1-(5-oxohexyl)-3,7-dimethylxanthine | Hemorheologic agent for peripheral vascular disease. drugbank.com |

Identification and Classification of 1-(4'-Carboxybutyl)-3,7-dimethylxanthine as a Key Metabolite (e.g., M4 of Pentoxifylline)

This compound is scientifically recognized as a principal oxidative metabolite of pentoxifylline, a drug used to improve blood flow in patients with peripheral vascular disease. nih.govdrugbank.com In the metabolic pathway of pentoxifylline, it is designated as Metabolite 4 (M4). nih.govlu.se

Pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of at least seven metabolites. drugbank.comnih.gov Among these, three are consistently detected in plasma at significant levels: Metabolite 1 (M1, 1-[5-hydroxyhexyl]-3,7-dimethylxanthine), Metabolite 4 (M4), and Metabolite 5 (M5, 1-[3-carboxypropyl]-3,7-dimethylxanthine). drugbank.com M4 and M5 are formed through an oxidation pathway. nih.govfda.gov While M5 is the major metabolite excreted in urine, M4 is also a significant biotransformation product. lu.se

| Metabolite Designation | Chemical Name | Metabolic Pathway | Relative Plasma Concentration |

|---|---|---|---|

| M1 (Lisofylline) | 1-(5-hydroxyhexyl)-3,7-dimethylxanthine | Reduction | ~5 times higher than Pentoxifylline. fda.gov |

| M4 | This compound | Oxidation | Lower than Pentoxifylline, M1, and M5. drugbank.comlu.se |

| M5 | 1-(3-Carboxypropyl)-3,7-dimethylxanthine | Oxidation | ~8 times higher than Pentoxifylline. fda.gov |

Current Research Landscape and Academic Significance of Investigating this Specific Xanthine Metabolite

While much of the research on pentoxifylline has focused on the parent drug and its primary active metabolites (M1 and M5), the academic significance of studying M4 is rooted in its distinct pharmacological profile. nih.govlu.se Investigating M4 helps to build a complete picture of pentoxifylline's effects and contributes to the broader understanding of structure-activity relationships within the xanthine class.

A pivotal study directly compared the biological activities of pentoxifylline and its metabolites M1, M4, and M5. nih.gov This research revealed that, unlike pentoxifylline and M1, both M4 and M5 were poor inhibitors of lipopolysaccharide-stimulated tumor necrosis factor-alpha (TNF-alpha) release in macrophages. nih.gov However, in a contrasting finding, M4 and M5 were found to be more effective than both the parent drug and M1 at protecting fibrosarcoma cells from the cytotoxic effects of TNF-alpha. nih.gov

This discovery is significant because it demonstrates that a metabolite can have a divergent and, in some respects, more potent activity than its parent compound. Furthermore, pharmacokinetic studies have identified M4 as a pharmacologically active substance whose plasma concentration and clearance are particularly relevant in patients with renal impairment. nih.govdrugbank.com The area under the curve (AUC) for M4 is inversely correlated with creatinine (B1669602) clearance, suggesting that its accumulation could be a factor in these patients. nih.gov Therefore, the continued investigation of this compound is important for understanding the nuanced therapeutic and metabolic profile of pentoxifylline, especially in specific patient populations.

Compound Index

| Compound Name | Synonym(s) / Systematic Name |

|---|---|

| This compound | Metabolite M4; 5-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)pentanoic acid |

| Pentoxifylline | 1-(5-oxohexyl)-3,7-dimethylxanthine |

| Xanthine | 3,7-dihydropurine-2,6-dione |

| Caffeine | 1,3,7-trimethylxanthine |

| Theophylline | 1,3-dimethylxanthine |

| Theobromine | 3,7-dimethylxanthine |

| Paraxanthine | 1,7-dimethylxanthine |

| Metabolite M1 | Lisofylline; 1-(5-hydroxyhexyl)-3,7-dimethylxanthine |

| Metabolite M5 | 1-(3-Carboxypropyl)-3,7-dimethylxanthine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-14-7-13-10-9(14)11(19)16(12(20)15(10)2)6-4-3-5-8(17)18/h7H,3-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMFPLGXRUJOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192262 | |

| Record name | 1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38975-44-9 | |

| Record name | 1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-Carboxybutyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38975-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-(4-CARBOXYBUTYL)XANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96A21QV23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation Pathways of 1 4 Carboxybutyl 3,7 Dimethylxanthine

Enzymatic Biotransformation of Parent Compounds (e.g., Pentoxifylline) to 1-(4'-Carboxybutyl)-3,7-dimethylxanthine (M4)

The formation of this compound (metabolite M4) from its parent compound, pentoxifylline (B538998) (PTX), is a primary metabolic event. Pentoxifylline undergoes extensive first-pass metabolism, with the liver being the principal site for these transformations. droracle.ai Following oral administration, PTX is almost completely absorbed but exhibits a low bioavailability of 20-30%, a direct consequence of this rapid and extensive metabolic conversion. drugbank.com The biotransformation of PTX gives rise to at least seven phase I metabolites, among which M4 and another carboxylic acid metabolite, M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), are formed via oxidative processes. lu.se

The biotransformation of drugs is largely catalyzed by enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in phase I reactions, particularly oxidations. nih.govresearchgate.net These monooxygenases are crucial for metabolizing a vast array of xenobiotics. youtube.com The conversion of pentoxifylline to its oxidative metabolites, including M4, is mediated by this system.

While the specific isoforms responsible for the direct oxidation of pentoxifylline to M4 are not definitively identified in all literature, the CYP1A2 isoform is strongly implicated. Studies using inhibitors and inducers of CYP enzymes have provided insight. For instance, ciprofloxacin, a known inhibitor of CYP1A2, has been used experimentally to alter the blood concentration ratios between pentoxifylline and its metabolites, suggesting a significant role for this enzyme in the metabolic pathway. lu.se The major human drug-metabolizing CYP isoforms involved in most drug oxidations include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net It is plausible that one or more of these enzymes contribute to the formation of M4.

The generation of this compound (M4) from pentoxifylline is a classic example of a phase I oxidative reaction. nih.gov This process involves the enzymatic modification of the hexyl side chain of the pentoxifylline molecule. The primary role of the CYP-mediated reaction is the addition of an oxygen atom to the substrate, which ultimately leads to the formation of the carboxylic acid group. nih.gov This transformation increases the polarity of the compound, facilitating its subsequent elimination from the body. The formation of M4 and M5 represents a major oxidative pathway for pentoxifylline. lu.se

Comparative Metabolic Profiling of this compound with Other Key Metabolites (e.g., M1, M5)

Pentoxifylline's metabolic profile is complex, with several metabolites appearing in plasma at appreciable levels. The three main plasma metabolites are M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine), M4, and M5. drugbank.com Comparative analysis reveals significant differences in their plasma concentrations and pharmacokinetic properties. Generally, the plasma levels of M1 and M5 are considerably higher than that of the parent drug, being approximately 5 and 8 times greater, respectively. drugs.com The typical pattern of plasma concentration is M5 > M1 > PTX > M4. drugbank.com

Functionally, these metabolites also exhibit distinct activities. While M1 and M5 are recognized for having significant haemorheologic effects, M4 demonstrates little such activity. lu.se Conversely, when examining anti-inflammatory properties, M4 and M5 are poor inhibitors of lipopolysaccharide-stimulated tumor necrosis factor-alpha (TNF-alpha) release compared to PTX and M1. nih.gov However, M4 and M5 have been shown to be more effective than PTX and M1 in protecting certain cells from TNF-alpha-induced cytotoxicity. nih.gov

| Compound | Metabolic Pathway | Relative Plasma Concentration | Pharmacological Notes |

|---|---|---|---|

| M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) | Reduction | High (~5x > PTX) drugs.com | Active; significant haemorheologic effects. lu.se |

| M4 (this compound) | Oxidation | Low (< PTX) drugbank.com | Little haemorheologic effect; poor TNF-alpha inhibitor but protects against TNF-alpha cytotoxicity. lu.senih.gov |

| M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine) | Oxidation | Very High (~8x > PTX) drugs.com | Active; significant haemorheologic effects; major urinary metabolite. lu.se |

Preclinical Species-Specific Differences in Metabolic Disposition

The selection of appropriate animal models for preclinical studies is heavily influenced by metabolic similarities to humans. researchgate.net Significant species differences exist in the composition, expression, and activity of drug-metabolizing enzymes, particularly CYP isoforms. rug.nlsemanticscholar.orgrug.nl These variations can lead to profound differences in the metabolic profiles of a drug candidate, affecting both its efficacy and toxicity assessment.

For CYP substrates, dogs have been found to have hepatic metabolic activities that are more comparable to humans than those of rats. nih.gov In contrast, isoforms of CYP1A, CYP2C, CYP2D, and CYP3A show considerable interspecies differences, necessitating caution when extrapolating metabolic data from animal models to humans. rug.nlsemanticscholar.org This variability underscores the importance of conducting metabolic studies in multiple species to understand the potential range of metabolic pathways and metabolite production that may occur in humans. The qualitative and quantitative differences in the formation of metabolites like M4 across various preclinical species can significantly impact the translation of pharmacological findings.

| CYP Family | General Interspecies Variability (Animal Models vs. Humans) | Implication for Preclinical Studies |

|---|---|---|

| CYP1A | Appreciable interspecies differences in catalytic activity. semanticscholar.org | Extrapolation requires caution; metabolic profile may differ significantly. |

| CYP2C | Appreciable interspecies differences in catalytic activity. semanticscholar.org | Potential for different major/minor metabolites between species. |

| CYP2D | Appreciable interspecies differences; rats show much higher clearance for human CYP2D6 substrates. semanticscholar.orgnih.gov | Rat may not be a suitable model for drugs metabolized by this pathway. |

| CYP3A | Appreciable interspecies differences in catalytic activity. semanticscholar.org | A major pathway for many drugs; differences can significantly alter pharmacokinetics. |

Advanced Analytical and Bioanalytical Methodologies for 1 4 Carboxybutyl 3,7 Dimethylxanthine Quantification and Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental to confirming the chemical identity and structure of newly synthesized compounds or isolated metabolites. nih.gov They provide an unambiguous "fingerprint" of the molecule, which is the foundation for all subsequent quantitative and metabolic studies. unl.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. nih.gov For 1-(4'-Carboxybutyl)-3,7-dimethylxanthine, a suite of NMR experiments is used to confirm its identity.

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) NMR provides information on the number and type of hydrogen atoms, while carbon-13 (¹³C) NMR reveals the carbon skeleton. nih.gov The chemical shifts, integration (for ¹H), and multiplicities of the signals allow for the initial assignment of the dimethylxanthine core and the carboxybutyl side chain.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure. hyphadiscovery.com

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to map out the spin systems within the carboxybutyl chain.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the carboxybutyl side chain to the N1 position of the xanthine (B1682287) ring.

The following table outlines the predicted NMR data for the structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on known shifts for xanthine and alkyl carboxylate structures. Actual shifts may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-8 | ~7.5 (s, 1H) | - |

| N1-CH₃ | - | ~29.5 |

| N7-CH₃ | ~3.9 (s, 3H) | ~35.5 |

| C-2 | - | ~151.0 |

| C-4 | - | ~148.5 |

| C-5 | - | ~107.0 |

| C-6 | - | ~155.0 |

| C-8 | - | ~141.0 |

| N1-CH₂ (1') | ~4.0 (t, 2H) | ~43.0 |

| -CH₂- (2') | ~1.8 (quint, 2H) | ~26.5 |

| -CH₂- (3') | ~1.6 (quint, 2H) | ~24.0 |

| -CH₂- (4') | ~2.3 (t, 2H) | ~34.0 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is indispensable for confirming molecular weight and for identifying metabolites in complex biological mixtures. nih.gov

High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its metabolites. nih.gov For this compound (C₁₂H₁₆N₄O₄), the expected exact mass would be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound. nih.gov The fragmentation of this compound would likely involve cleavage of the carboxybutyl side chain and fragmentation of the xanthine ring.

In metabolite profiling, MS is used to search for predicted metabolic products in biological samples. nih.gov Common metabolic transformations include hydroxylation, oxidation, and conjugation (e.g., glucuronidation). These modifications result in specific mass shifts from the parent drug, which can be detected by MS.

Table 2: Potential Metabolites of this compound and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change | Expected m/z of Metabolite [M+H]⁺ |

|---|---|---|

| Parent Compound | - | 281.12 |

| Hydroxylation | +16 Da | 297.12 |

| Carboxylation | +44 Da | 325.11 |

| Glucuronide Conjugation | +176 Da | 457.15 |

Chromatographic Separation and Detection Methods for Bioanalysis

While spectroscopy is excellent for structural analysis of pure compounds, quantifying a specific analyte within a complex biological matrix like plasma or urine requires a separation step to remove interferences. researchgate.net

The combination of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. mdpi.com

HPLC Separation: The sample extract is injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C18). A mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) separates the components of the mixture based on their polarity. This compound, being moderately polar, can be effectively retained and separated from more polar endogenous compounds.

MS/MS Detection: The eluent from the HPLC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and only a specific, characteristic product ion is monitored. frontiersin.org This two-stage mass filtering provides extremely high selectivity, minimizing background noise and allowing for quantification at very low concentrations. basinc.com

For robust quantification, a stable isotope-labeled internal standard (SIL-IS) is often synthesized. The SIL-IS is chemically identical to the analyte but has a higher mass, and it co-elutes with the analyte, compensating for variations in sample preparation and instrument response. mdpi.com

Before an LC-MS/MS method can be used for research, it must undergo a rigorous validation process to ensure its reliability, accuracy, and precision. nih.govnih.gov Method validation is performed according to guidelines from regulatory agencies and involves assessing several key parameters. jpionline.org

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. mdpi.com

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements. mdpi.comnih.gov These are typically evaluated at multiple concentration levels (low, medium, and high quality controls).

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. paris-saclay.fr

Recovery: The efficiency of the analyte's extraction from the biological matrix. frontiersin.org

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. frontiersin.org

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |

| Precision (CV%) | ≤15% (≤20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

Considerations for Sample Preparation and Matrix Effects in Research Assays

The quality of bioanalytical data is highly dependent on the sample preparation procedure. chromatographyonline.com The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte. chromatographyonline.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While efficient for protein removal, it does little to remove other interferences and can lead to significant matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). LLE provides cleaner samples than PPT. nih.gov

Solid-Phase Extraction (SPE): This is often the most effective technique for producing clean extracts. The sample is passed through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The purified analyte is then eluted with a different solvent. researchgate.net

Matrix effects occur when co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. eijppr.comnih.gov Phospholipids are a major cause of matrix effects in plasma analysis. chromatographyonline.com Assessing and mitigating matrix effects is a critical part of method development. eijppr.com This is typically done by comparing the analyte's response in a post-extraction spiked sample (analyte added to the extract of a blank matrix) to its response in a pure solution. nih.gov The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as the IS is affected in the same way as the analyte. nih.gov

Preclinical Pharmacological and Biological Investigations of 1 4 Carboxybutyl 3,7 Dimethylxanthine

In Vitro Characterization of Biological Activities

Modulation of Platelet Aggregation in Whole Blood Systems

The assessment of platelet aggregation in a whole blood environment offers a more physiologically relevant model compared to platelet-rich plasma by including the influence of other blood cells. plateletservices.com Techniques such as single platelet counting via flow cytometry and impedance aggregometry are utilized to measure aggregation. plateletservices.com These methods detect the decrease in single platelets or the change in electrical impedance as platelets aggregate in response to agonists. plateletservices.com

In the context of 1-(4'-Carboxybutyl)-3,7-dimethylxanthine, a metabolite of pentoxifylline (B538998), its effects on platelet aggregation are of significant interest due to the known hemorheological properties of the parent compound. Pentoxifylline and its metabolites are known to improve blood flow and reduce blood viscosity. nih.gov The study of platelet aggregation in whole human blood can be induced by various agonists such as adenosine (B11128) 5'-diphosphate (ADP), collagen, and thrombin to evaluate the inhibitory effects of compounds. nih.govnih.gov While direct studies on this compound's effect on platelet aggregation in whole blood are not extensively detailed in the provided results, the known actions of its parent compound, pentoxifylline, suggest a potential for modulation of platelet function.

| Aggregation Method | Principle | Endpoint Measurement |

| Single Platelet Counting (Flow Cytometry) | Measures the decrease in the number of single platelets over time after agonist stimulation. plateletservices.com | Area Under the Curve (AUC) of aggregation response. plateletservices.com |

| Impedance Aggregometry | Measures the change in electrical impedance as platelets aggregate and accumulate on electrodes. plateletservices.com | Change in impedance recorded over time. plateletservices.com |

Effects on Cellular Proliferation and Growth in Preclinical Cancer Cell Line Models

The investigation of xanthine (B1682287) derivatives in cancer research has revealed potential anti-tumor activities. For instance, theophylline (B1681296), a related dimethylxanthine, has been shown to suppress cell proliferation and induce apoptosis in cervical and breast cancer cell lines such as HeLa and MCF-7. nih.govoncotarget.com These effects are partly attributed to the downregulation of specific splicing factors like SRSF3. nih.govoncotarget.com

While specific studies focusing solely on this compound's impact on a wide array of cancer cell lines are not detailed, the known activities of similar methylxanthines provide a basis for its potential role in modulating cellular proliferation. Research on various cancer cell lines, including those from breast cancer (MCF-7, MDA-MB-231), is crucial for understanding the therapeutic potential of such compounds. researchgate.net The metabolic state of cancer cells, which can be broadly categorized into different metabolic types, may also influence their sensitivity to such compounds. nih.gov

| Cell Line | Cancer Type | Observed Effects of Related Xanthines (e.g., Theophylline) |

| HeLa | Cervical Cancer | Down-regulated SRSF3 expression, induced apoptosis and senescence. nih.govoncotarget.com |

| MCF-7 | Breast Cancer | Suppressed cell survival, induced apoptosis. nih.govoncotarget.combiomedpharmajournal.org |

| MDA-MB-231 | Breast Cancer | Vulnerable to treatment with theophylline and caffeine (B1668208). nih.gov |

In Vitro Studies of Enzyme Inhibition (e.g., Phosphodiesterases) and Adenosine Receptor Antagonism

Xanthine derivatives, including caffeine and theophylline, are well-established as non-selective adenosine receptor antagonists and inhibitors of phosphodiesterases (PDEs). nih.govnih.gov PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various cellular signaling pathways. nih.gov Inhibition of PDEs, particularly PDE4, can lead to increased intracellular cAMP levels, which has therapeutic implications in inflammatory and respiratory diseases. nih.govconfex.com

This compound, as a xanthine derivative, is expected to exhibit similar properties. The antagonism of adenosine receptors by xanthines can influence a wide range of physiological processes, as adenosine receptors are widely distributed throughout the body. nih.gov For example, 3,7-Dimethyl-1-propargylxanthine (DMPX), an analog of caffeine, has shown selectivity for A2-adenosine receptors. nih.gov The structural modifications of the xanthine core can significantly alter the potency and selectivity towards different adenosine receptor subtypes and PDE isoforms. nih.govnih.gov

| Target | Function | Effect of Xanthine Derivatives |

| Phosphodiesterases (PDEs) | Degrade cyclic nucleotides (cAMP, cGMP). nih.gov | Inhibition, leading to increased intracellular cyclic nucleotide levels. nih.gov |

| Adenosine Receptors (A1, A2A, A2B, A3) | Mediate the physiological effects of adenosine. nih.gov | Antagonism, blocking the action of adenosine. nih.govnih.gov |

Pharmacological Assessment in Preclinical Animal Models

Role as a Circulating Metabolite and its Biological Relevance in Animal Studies (e.g., Beagle Dogs)

In preclinical animal models, such as beagle dogs, this compound has been identified as a major circulating metabolite of pentoxifylline. nih.gov Following oral administration of pentoxifylline, it undergoes extensive metabolism, with this compound being one of the key metabolites detected in plasma. nih.gov Pharmacokinetic studies in beagle dogs are essential to understand the absorption, distribution, metabolism, and excretion of parent drugs and their metabolites, which helps in evaluating the efficacy and safety of different formulations. nih.govnih.gov

Contribution to Overall Parent Compound Activity in In Vivo Preclinical Contexts

The in vivo activity of a parent compound is often a composite of its own effects and those of its metabolites. For pentoxifylline, its metabolites are known to contribute to its therapeutic actions. nih.gov The assessment of platelet function in whole blood provides a valuable tool for understanding the potential indirect effects of compounds on platelet activity. plateletservices.com

Comparative Biological Potency and Efficacy with Parent Compounds and Other Xanthine Metabolites

Research indicates that the pharmacological effects of pentoxifylline are, in part, attributable to its metabolites. nih.gov Among these, this compound (also known as metabolite M4) and another major oxidative metabolite, 1-(3'-carboxypropyl)-3,7-dimethylxanthine (metabolite M5), have demonstrated different pharmacological properties when compared to the parent compound and the reductive metabolite, 1-(5'-hydroxyhexyl)-3,7-dimethylxanthine (metabolite M1). nih.gov

A pivotal study comparing these compounds found that the oxidative metabolites, including this compound, were significantly less potent in inhibiting the production of tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, this compound and metabolite M5 demonstrated poor inhibition of lipopolysaccharide (LPS)-stimulated TNF-α release from murine macrophages. nih.gov This is in stark contrast to pentoxifylline and its reductive metabolite M1, which are more effective inhibitors of this pro-inflammatory cytokine. nih.gov

Furthermore, in terms of their effects on endothelial cells, this compound and metabolite M5 did not affect cell proliferation or the upregulation of vascular cell adhesion molecule-1 (VCAM-1) induced by TNF-α in endothelioma cells. nih.gov This suggests a reduced impact on inflammatory processes involving endothelial activation compared to the parent compound.

However, in the context of cytotoxicity, the profile of this compound is notably different. It, along with metabolite M5, was found to be more effective than both pentoxifylline and metabolite M1 in protecting murine fibrosarcoma cells from the cytotoxic effects of TNF-α. nih.gov This highlights a potentially beneficial, protective role for this metabolite in certain cellular contexts.

The primary mechanism of action for many xanthine derivatives is the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. However, studies suggest that the biological activities of pentoxifylline and its metabolites may not be significantly mediated by adenosine receptors. nih.gov This points towards phosphodiesterase inhibition as a more likely pathway for their observed effects.

The table below summarizes the comparative biological effects of this compound and its related compounds based on available preclinical data.

Interactive Data Table: Comparative Biological Activities of Xanthine Derivatives

| Compound | Inhibition of TNF-α Production | Protection against TNF-α Cytotoxicity | Effect on Endothelial Cell Proliferation & VCAM-1 Upregulation |

| This compound (Metabolite M4) | Poor inhibition nih.gov | More effective than Pentoxifylline and M1 nih.gov | No effect nih.gov |

| Pentoxifylline (Parent Compound) | Effective inhibition nih.gov | Less effective than M4 and M5 nih.gov | - |

| 1-(5'-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite M1) | Effective inhibition nih.gov | Less effective than M4 and M5 nih.gov | - |

| 1-(3'-carboxypropyl)-3,7-dimethylxanthine (Metabolite M5) | Poor inhibition nih.gov | More effective than Pentoxifylline and M1 nih.gov | No effect nih.gov |

Structure Activity Relationship Sar Studies and Molecular Interactions of Xanthine Derivatives, with Specific Reference to 1 4 Carboxybutyl 3,7 Dimethylxanthine

Influence of N1-Alkyl Chain Length and Functionalization on Biological Activity

The substitution at the N1 position of the xanthine (B1682287) nucleus is a critical determinant of both affinity and selectivity for adenosine (B11128) receptor (AR) subtypes and phosphodiesterases. nih.govnih.gov The length, branching, and functionalization of the alkyl chain at this position can dramatically alter the compound's biological profile.

Research indicates that for AR binding, substitution at N1 is of paramount importance. nih.gov The A2A adenosine receptor (A₂AR) tends to tolerate smaller alkyl substituents like methyl, ethyl, and propyl groups at the N1 position. nih.gov In contrast, the A1 adenosine receptor (A₁AR) binding pocket can accommodate larger and more sterically demanding substituents at this same position. nih.gov For instance, a 1-propyl residue is considered optimal for A₂B and A₃ receptor binding, whereas a 1-benzyl group is preferred for A₁ and A₂A subtypes. nih.gov

The introduction of a functional group on the N1-alkyl chain, such as the carboxylic acid in 1-(4'-Carboxybutyl)-3,7-dimethylxanthine, adds another layer of complexity and potential for interaction. This terminal carboxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions within the target's binding site. The analogue pentoxifylline (B538998), which features a 1-(5-oxohexyl) substituent, is a non-selective PDE inhibitor. nih.govresearchgate.net Computational studies on pentoxifylline and its analogues show that the functionalized N1-chain plays a significant role in binding affinity for various PDE isoforms. tandfonline.comtandfonline.com A modified pentoxifylline analogue with a carboxamide functional group demonstrated significantly higher binding affinities for PDE4A, PDE4D, and PDE10A compared to the parent compound, underscoring the impact of functionalization on the N1-chain. tandfonline.com

| N1-Substituent | Example Compound | Effect on Biological Target/Activity | Reference |

|---|---|---|---|

| Propyl | 1-Propylxanthine | Optimal for A₂B and A₃ adenosine receptor affinity. | nih.gov |

| Benzyl | 1-Benzylxanthine | Optimal for A₁ and A₂A adenosine receptor affinity. | nih.gov |

| Propargyl | 1-Propargyl-3,7-dimethylxanthine | Contributes to A₂-selective AR antagonism. | nih.gov |

| 5-Oxohexyl | Pentoxifylline | Confers non-selective phosphodiesterase inhibition. | nih.gov |

| Carboxybutyl | This compound | Terminal carboxyl group can form additional hydrogen bonds, potentially enhancing binding affinity. | N/A |

Contribution of Methyl Substituents at N3 and N7 to the Pharmacological Profile

The dimethylxanthine core of this compound, with methyl groups at the N3 and N7 positions, is structurally related to the natural alkaloid theobromine (B1682246). biointerfaceresearch.com These methyl groups are not mere placeholders; they are fundamental to the molecule's baseline pharmacological activity.

The N3-methyl group is a common feature in many biologically active xanthines, including theophylline (B1681296) (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine). Studies on N3-alkyl-xanthine derivatives show a positive correlation between the alkyl chain length at this position and PDE inhibitory activity, suggesting its importance for interaction with this enzyme family. researchgate.net

The N7-methyl group significantly influences adenosine receptor selectivity. A methyl group at the N7 position tends to decrease a compound's affinity for the A₁AR. nih.gov This reduction in A₁AR affinity can, in turn, enhance the compound's selectivity for A₂A and A₂B receptors. nih.gov This principle is evident in the comparison of 3-methyl-1-propargylxanthine with its 7-methylated counterpart, 3,7-dimethyl-1-propargylxanthine (DMPX); the addition of the N7-methyl group leads to a significant drop in A₁ affinity, making DMPX an A₂-selective antagonist. nih.gov Paraxanthine (1,7-dimethylxanthine), the primary metabolite of caffeine in humans, also demonstrates this characteristic N7-methylation. chemicalbook.com

| Compound | N1-Methyl | N3-Methyl | N7-Methyl | Primary Pharmacological Characteristics | Reference |

|---|---|---|---|---|---|

| Theophylline | Yes | Yes | No | Non-selective AR antagonist; PDE inhibitor. | nih.gov |

| Theobromine | No | Yes | Yes | Weak AR antagonist; PDE inhibitor. | biointerfaceresearch.com |

| Paraxanthine | Yes | No | Yes | A₂A selective AR antagonist over A₁. | nih.govchemicalbook.com |

| Caffeine | Yes | Yes | Yes | Non-selective AR antagonist. | nih.gov |

Computational and Molecular Docking Approaches to Ligand-Target Interactions (e.g., Adenosine Receptors, Phosphodiesterases)

While direct crystallographic or molecular docking studies for this compound are not widely available, extensive computational research on closely related xanthine analogues provides significant insight into its likely binding modes. Molecular modeling has become a crucial tool for understanding the interactions between xanthine derivatives and their targets at an atomic level. researchgate.net

Adenosine Receptors: Crystal structures of human A₁AR and A₂AR in complex with xanthine antagonists like caffeine and theophylline have revealed the key features of ligand recognition. researchgate.net The xanthine core typically sits within a binding pocket formed by transmembrane helices. For A₂AR antagonists, crucial interactions often involve hydrophobic contacts and hydrogen bonds with specific residues. In silico docking studies of various xanthine series have highlighted the structural components necessary for potent A₂AAR antagonism. nih.gov The N1-substituent extends into a specific pocket of the receptor, and its chemical nature dictates selectivity between AR subtypes. The N7-methyl group's role in reducing A₁AR affinity is explained by steric hindrance with a key residue (threonine T270) in the A₁AR binding site, a clash that is absent in the A₂AR where the equivalent residue is a smaller methionine (M270). researchgate.net

Phosphodiesterases: Computational studies involving pentoxifylline (PTX) and its analogues have elucidated their binding mechanisms with several PDE isoforms. Blind docking simulations confirmed that these molecules bind to the catalytic pocket where the natural substrate, cAMP, would normally bind. tandfonline.com Molecular dynamics (MD) simulations and binding free energy calculations for a modified PTX analogue (mPTX) predicted a more stable complex and stronger binding to PDE4A, PDE4D, and PDE10A compared to PTX itself. tandfonline.com The calculated binding free energies (ΔGbind) for PTX were -5.8, -6.6, and -7.0 kcal/mol for PDE4A, PDE4D, and PDE10A, respectively, while the modified analogue with a carboxamide group showed improved values of -7.8, -7.0, and -7.6 kcal/mol. tandfonline.com These findings suggest that the N1-carboxybutyl chain of this compound would likely occupy a similar position, with the terminal carboxylate potentially forming additional stabilizing interactions with polar residues in the active site.

Design Principles for Enhanced Biological Specificity Based on SAR Elucidation

The accumulated SAR data for the xanthine scaffold provides a clear set of design principles for developing derivatives with enhanced potency and, crucially, specificity for a desired biological target. The systematic modification of the xanthine core at its four main "hotspots"—N1, N3, N7, and C8—is the cornerstone of this strategy.

N1-Position: This position is a primary driver of affinity and selectivity for adenosine receptors. To target A₁AR, larger, bulkier substituents are generally favored. For A₂AAR and A₂BAR, smaller alkyl chains (e.g., ethyl, propyl) are often optimal. nih.govmdpi.com Introducing functional groups that can form specific hydrogen bonds or electrostatic interactions can further enhance affinity and selectivity.

N3-Position: While less explored for AR selectivity, substitution at N3 is important for PDE inhibition. Increasing the alkyl chain length at N3 can enhance PDE inhibitory potency. researchgate.net

N7-Position: This position is a key modulator of A₁/A₂ selectivity. The addition of a small alkyl group, typically methyl, sterically hinders binding to A₁AR, thereby conferring selectivity towards A₂A and A₂B receptors. nih.gov

C8-Position: Although unsubstituted in this compound, the C8 position is the most widely exploited site for achieving high potency and selectivity, particularly for A₂AAR antagonists. nih.gov The addition of aryl, heteroaryl, or styryl groups at this position can lead to highly potent and selective compounds, as exemplified by the A₂AAR antagonist CSC, which bears a m-chlorostyryl group at C8. nih.gov

By combining these principles, a medicinal chemist can rationally design novel xanthine derivatives. For example, to create a potent and selective A₂AAR antagonist, one might combine a small N1-alkyl group (propyl), an N7-methyl group, and a substituted styryl or phenylsulfonamide moiety at the C8 position. nih.govmdpi.com This modular approach allows for the fine-tuning of pharmacological profiles to create compounds targeted for specific therapeutic applications, from neurodegenerative disorders to inflammatory diseases. nih.govdergipark.org.tr

Emerging Research Avenues and Translational Perspectives for 1 4 Carboxybutyl 3,7 Dimethylxanthine

Elucidation of Unexplored Preclinical Pharmacodynamic Mechanisms

Xanthine (B1682287) derivatives are known to exert their physiological effects primarily through the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. ontosight.ai These actions lead to a variety of responses, including central nervous system stimulation, vasodilation, and modulation of inflammation. ontosight.ai The specific biological activity of 1-(4'-Carboxybutyl)-3,7-dimethylxanthine is contingent on how its unique structure, particularly the 4-carboxybutyl side chain at the N1 position, influences its interaction with these targets. ontosight.ai

Future preclinical research should aim to systematically characterize the binding affinity and functional activity of this compound at the different adenosine receptor subtypes (A1, A2A, A2B, and A3). The presence of the carboxybutyl group could confer altered solubility and specificity compared to other xanthine derivatives, potentially leading to a novel pharmacological profile. ontosight.ai For instance, it is crucial to investigate whether this structural modification enhances selectivity for a particular receptor subtype, which could translate into more targeted therapeutic effects with fewer side effects.

Furthermore, its activity as a PDE inhibitor should be thoroughly profiled across the various PDE families. While many xanthines are non-selective PDE inhibitors, structural modifications can lead to increased selectivity. Understanding its inhibitory profile is essential for predicting its potential therapeutic applications, which could range from inflammatory conditions to cardiovascular diseases. ontosight.ai

Table 1: Comparative Adenosine Receptor Binding Affinities of Select Xanthine Derivatives

| Compound | A1 Receptor Ki (μM) | A2A Receptor Ki (μM) | A2B Receptor Ki (μM) | A3 Receptor Ki (μM) |

|---|---|---|---|---|

| Caffeine (B1668208) | 21 | 32 | 4.5 | >100 |

| Theophylline (B1681296) | 12 | 25 | 13 | >100 |

| Paraxanthine | 21 | 32 | 4.5 | >100 |

| This compound | To be determined | To be determined | To be determined | To be determined |

Note: Ki values for Paraxanthine (1,7-dimethylxanthine) are presented as an example of a related dimethylxanthine. wikipedia.org Data for this compound is currently unavailable and represents a key area for future research.

Potential Application as a Pharmacokinetic Biomarker or Research Probe

The study of drug metabolism is critical for understanding a compound's efficacy and safety. Metabolites of common xanthines like caffeine are often used as biomarkers to assess the activity of drug-metabolizing enzymes, such as cytochrome P450 1A2 (CYP1A2). researchgate.net For example, the paraxanthine/caffeine ratio is a well-established metabolic biomarker for CYP1A2 activity. researchgate.net

Given that this compound can be a metabolite of other parent xanthine compounds, its pharmacokinetic profile could serve as a valuable biomarker. Future research should focus on identifying the specific metabolic pathways leading to the formation and elimination of this compound. If its formation is catalyzed by a specific enzyme, its concentration in plasma or urine could provide a reliable measure of that enzyme's activity. researchgate.net This would have significant implications for personalized medicine, allowing for the prediction of how an individual might metabolize other drugs cleared by the same pathway.

Moreover, if this compound can be radiolabeled or tagged with a fluorescent probe without significantly altering its properties, it could be developed into a powerful research tool. Such a probe could be used in preclinical studies to visualize the distribution of the compound in tissues, identify its binding sites, and further elucidate its mechanism of action at a molecular level.

Rational Design of Novel Xanthine-Based Agents with Optimized Preclinical Profiles

The xanthine scaffold is a versatile platform for drug discovery, with numerous derivatives developed to treat a range of conditions. researchgate.netnih.gov this compound can serve as a valuable lead compound or a prototype for the rational design of new therapeutic agents. nih.gov The chemical structure allows for modifications at several positions (N1, N3, N7, and C8), enabling the synthesis of a library of new derivatives with potentially improved pharmacological properties. nih.gov

Medicinal chemists can systematically alter the length and composition of the carboxybutyl side chain to optimize potency, selectivity, and pharmacokinetic properties. For example, modifying the side chain could enhance binding to a specific receptor subtype or improve metabolic stability, leading to a longer duration of action. The synthesis of new molecules based on this xanthine structure could lead to the discovery of novel drug candidates with superior efficacy and safety profiles for conditions such as asthma, chronic obstructive pulmonary disease (COPD), or neurological disorders. ontosight.airesearchgate.net

Table 2: Potential Structural Modifications of the this compound Scaffold for Drug Design

| Modification Site | Potential Modification | Desired Outcome |

|---|---|---|

| N1-Side Chain | Varying alkyl chain length, introducing different functional groups (e.g., esters, amides) | Optimize receptor affinity, selectivity, and pharmacokinetic properties |

| C8 Position | Introduction of aryl or alkyl groups | Enhance potency and selectivity for specific targets like adenosine receptors or PDEs |

Integration of Advanced Omics Technologies in Metabolite Research

The comprehensive study of metabolites and their interaction with biological systems has been revolutionized by the advent of "omics" technologies. nih.govnih.gov Integrating metabolomics, proteomics, and transcriptomics can provide a systems-level understanding of the biological effects of this compound.

Metabolomics can be employed to identify the full spectrum of metabolites produced following the administration of this compound, offering insights into its metabolic fate and its impact on endogenous metabolic pathways. nih.gov Proteomics can identify the proteins that interact with the compound, revealing its direct molecular targets. Transcriptomics, the study of the complete set of RNA transcripts, can show how the compound alters gene expression, providing a broader view of its cellular effects.

By combining these multi-omics approaches, researchers can construct a detailed map of the compound's mechanism of action, identify potential biomarkers of its effect, and uncover novel therapeutic applications. nih.gov This integrated approach is crucial for moving beyond traditional pharmacological studies and embracing a more holistic understanding of how this specific xanthine derivative functions within a complex biological system.

Q & A

What are the recommended synthetic routes for 1-(4'-Carboxybutyl)-3,7-dimethylxanthine, and what analytical techniques validate its purity?

Level : Basic

Methodological Answer :

Synthesis typically involves alkylation of theobromine (3,7-dimethylxanthine) with a 4'-carboxybutyl halide or similar electrophilic reagent under basic conditions. Purification is achieved via reversed-phase HPLC or column chromatography. Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and carboxybutyl integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .

- Infrared (IR) Spectroscopy : To identify carboxylate stretching vibrations (~1700 cm) .

How do the metabolic pathways of this compound compare to other pentoxifylline metabolites in terms of plasma accumulation?

Level : Advanced

Methodological Answer :

this compound is structurally analogous to pentoxifylline metabolites like 1-(3-carboxypropyl)-3,7-dimethylxanthine (plasma levels 8× higher than parent compound) and 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (5× higher) . To assess its metabolic stability:

- Conduct hepatic microsomal incubations with NADPH to identify oxidative pathways.

- Use LC-MS/MS to quantify plasma accumulation in rodent models, comparing AUC (area under the curve) with known metabolites.

- Evaluate renal clearance via urine collection and metabolite profiling .

What computational approaches are optimal for modeling the solvation effects and electronic spectra of this compound in aqueous environments?

Level : Advanced

Methodological Answer :

A hierarchical computational strategy is recommended:

Continuum Solvation Models : Use Polarizable Continuum Model (PCM) for initial solvation energy estimates.

Explicit Solvent QM/MM : Embed the compound in a quantum mechanical (QM) region surrounded by molecular mechanics (MM) water molecules to model hydrogen bonding and polarization effects.

TD-DFT Calculations : Time-dependent density functional theory to simulate UV/Vis spectra, validated against experimental data from similar methylxanthines .

Table 1 : Comparison of Computational Models for Solvation Effects

| Model Type | Strengths | Limitations |

|---|---|---|

| PCM | Fast, low computational cost | Neglects explicit H-bonding |

| QM/MM (Non-polarizable) | Includes explicit solvent | No polarization effects |

| QM/MM (Polarizable) | Accounts for polarization | High computational demand |

What is the role of this compound in modulating adenosine receptor activity compared to other methylxanthines?

Level : Advanced

Methodological Answer :

Methylxanthines like theobromine (3,7-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) antagonize adenosine receptors (A, A). To study this compound:

- Perform radioligand binding assays using H-adenosine analogs on transfected HEK293 cells.

- Measure cAMP levels in cells expressing A receptors to assess inhibition of adenosine-mediated cAMP suppression.

- Compare IC values with theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine) .

How can researchers distinguish between this compound and its structural isomers using spectroscopic methods?

Level : Basic

Methodological Answer :

Isomeric differentiation (e.g., 3-carboxypropyl vs. 4'-carboxybutyl substituents) requires:

- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling and carbon-proton connectivity to map substituent positions.

- IR Spectroscopy : Compare carboxylate stretching frequencies; longer alkyl chains (butyl vs. propyl) shift vibrations slightly.

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry .

Table 2 : Key Metabolites of Pentoxifylline and Plasma Accumulation

| Metabolite | Plasma Accumulation (vs. Pentoxifylline) | Reference |

|---|---|---|

| 1-(3-Carboxypropyl)-3,7-dimethylxanthine | 8× higher | |

| 1-(5-Hydroxyhexyl)-3,7-dimethylxanthine | 5× higher |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.